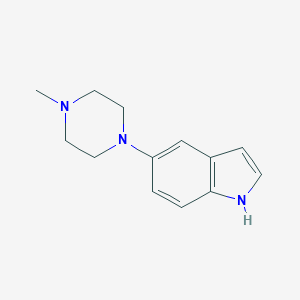

5-(4-Methylpiperazin-1-yl)-1H-indole

Descripción general

Descripción

The compound "5-(4-Methylpiperazin-1-yl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including their role as serotonin receptor agonists and serotonin reuptake inhibitors, which are important targets in the treatment of depression and other psychiatric disorders .

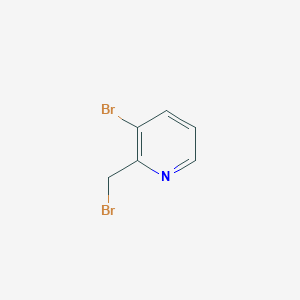

Synthesis Analysis

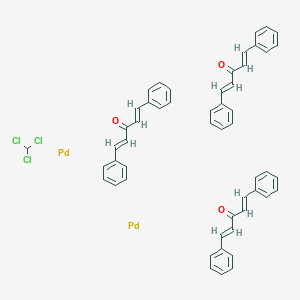

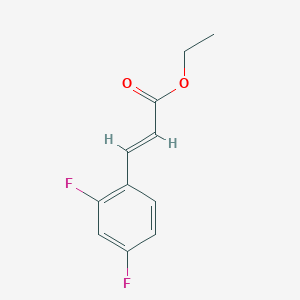

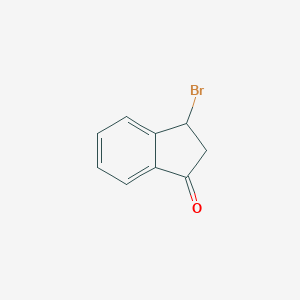

The synthesis of indole derivatives often involves the modification of the indole ring and the piperazine moiety to enhance biological activity and selectivity. For instance, the introduction of electron-withdrawing groups at the 5-position on the indole ring can increase serotonin transporter affinity . Additionally, the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a related compound, has been improved through a novel one-pot procedure, which could potentially be adapted for the synthesis of "5-(4-Methylpiperazin-1-yl)-1H-indole" .

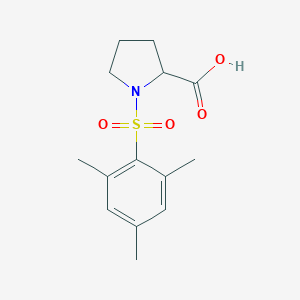

Molecular Structure Analysis

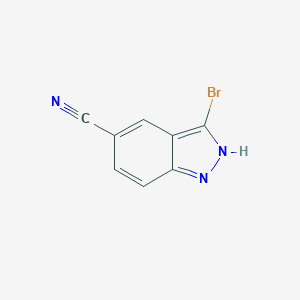

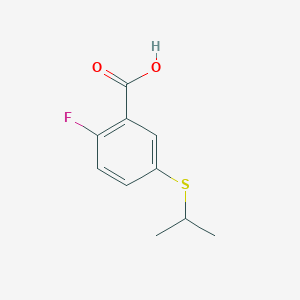

The molecular structure of indole derivatives is crucial for their interaction with biological targets. The indole ring system and the piperazine moiety can be modified to optimize interactions with the serotonin transporter and receptors. For example, the cyano group at the 5-position of the indole ring has been found to be an effective substituent for increasing affinity . The structure-activity relationship studies suggest that specific substitutions on the arylpiperazine moiety can significantly influence the binding affinity to the 5-HT1A receptor and serotonin transporter .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to create a diverse array of compounds with potential therapeutic effects. The Mannich reaction, for example, has been used to synthesize novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, demonstrating the versatility of indole chemistry . These reactions are essential for the development of new compounds with improved pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the indole and piperazine rings. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of a cyano group can affect the lipophilicity and, consequently, the absorption and distribution of the compound within the body . Understanding these properties is crucial for the design of indole-based drugs with optimal therapeutic effects.

Aplicaciones Científicas De Investigación

SIRT6 Inhibitors for Diabetes Treatment

- Application Summary: A series of new SIRT6 inhibitors containing MPNA as a skeleton were discovered . Among them, a specific compound demonstrated potent inhibitory activity against SIRT6, a target for diabetes treatment .

- Methods of Application: The compound was tested in a Fluor de Lys (FDL) assay, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) assays .

- Results: The compound significantly increased the level of glucose transporter GLUT-1, reducing blood glucose levels in a mouse model of type 2 diabetes .

Synthesis of Amides for Potential Medical Applications

- Application Summary: New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, including those derived from 4-methyl-3-nitroaniline. These compounds have potential applications in the synthesis of pharmaceuticals like the antileukemic agent imatinib.

- Methods of Application: The specific methods of synthesis were not detailed in the source.

- Results: This study opens doors for the development of new medications leveraging the structural features of these compounds.

Synthesis of Pyridin-2-amine Derivatives

- Application Summary: “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a compound that can be used in the synthesis of various organic compounds .

- Methods of Application: The specific methods of synthesis were not detailed in the source .

- Results: This compound can be used as a building block in the synthesis of more complex organic compounds .

Anti-inflammatory and Anti-nociceptive Effects

- Application Summary: A new piperazine derivative, “(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone”, has been studied for its anti-inflammatory and anti-nociceptive effects .

- Methods of Application: The compound was tested using various models, including the acetic acid-induced abdominal writhing test, tail flick test, formalin-induced pain test, and carrageenan-induced paw oedema and pleurisy tests .

- Results: The compound demonstrated significant anti-inflammatory and anti-nociceptive effects, reducing pain and inflammation in the tested models .

Synthesis of Pyridin-2-amine Derivatives

- Application Summary: “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a compound that can be used in the synthesis of various organic compounds .

- Methods of Application: The specific methods of synthesis were not detailed in the source .

- Results: This compound can be used as a building block in the synthesis of more complex organic compounds .

Safety And Hazards

Propiedades

IUPAC Name |

5-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621516 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylpiperazin-1-yl)-1H-indole | |

CAS RN |

412049-06-0 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)